molecular formula C22H28ClN3O5S B12478529 N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide

N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide

Cat. No.: B12478529
M. Wt: 482.0 g/mol
InChI Key: FLXVHOJSDFAGMI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methanesulfonamide group, a piperazine ring, and multiple aromatic rings with chloro and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate acylating agent to form an intermediate amide.

    Piperazine Derivative Formation: The intermediate is then reacted with 4-(4-methoxyphenyl)piperazine under suitable conditions to form the piperazine derivative.

    Methanesulfonamide Introduction: Finally, the piperazine derivative is treated with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonamide group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Research: Used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methanesulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide
  • N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct pharmacological properties compared to its analogs. The presence of the piperazine ring and methanesulfonamide group distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C22H28ClN3O5S

Molecular Weight

482.0 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide

InChI

InChI=1S/C22H28ClN3O5S/c1-16(26(32(4,28)29)20-15-17(23)5-10-21(20)31-3)22(27)25-13-11-24(12-14-25)18-6-8-19(30-2)9-7-18/h5-10,15-16H,11-14H2,1-4H3

InChI Key

FLXVHOJSDFAGMI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)N(C3=C(C=CC(=C3)Cl)OC)S(=O)(=O)C

Origin of Product

United States

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